(4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid
Overview
Description
(4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound features a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions. The presence of the boronic acid moiety makes it a valuable intermediate in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to be highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of the boron moiety from boronic esters .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
It is known that the compound is slightly soluble in water . It has a predicted density of 1.15±0.1 g/cm3, a melting point of 100-106°C, and a boiling point of 364.3±44.0 °C .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is valuable in organic synthesis, allowing for the construction and functionalization of carbonyl compounds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the protodeboronation reaction can be performed under basic conditions . The compound should be stored in a dark, dry place, away from fire sources and oxidizers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid typically involves the following steps:
Formation of the Oxazin Ring: The initial step involves the formation of the 3,4-dihydro-2H-benzo[b][1,4]oxazin ring. This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the BOC Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or a base.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Common reagents include protic solvents (e.g., water, methanol) and bases (e.g., NaOH).
Major Products Formed
Scientific Research Applications
(4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in Suzuki-Miyaura coupling reactions.
4-(Trifluoromethyl)phenylboronic Acid: Used as a protecting group in carbohydrate chemistry.
Pinacol Boronic Esters: Used in protodeboronation reactions.
Uniqueness
(4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid is unique due to the presence of the tert-butoxycarbonyl protecting group, which provides additional stability and selectivity in synthetic reactions. This makes it particularly valuable in complex organic synthesis and drug discovery .
Properties
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazin-7-yl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO5/c1-13(2,3)20-12(16)15-6-7-19-11-8-9(14(17)18)4-5-10(11)15/h4-5,8,17-18H,6-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSFNYFIDQLMGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(CCO2)C(=O)OC(C)(C)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2304633-98-3 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2304633-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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